Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid

Chiral purity Enantiomeric excess Optical rotation

Eliminate deletion sequences in SPPS campaigns. Standard β-amino acid building blocks often carry a ≥2% impurity burden, leading to cumulative coupling failure in peptides >15 residues. This (R)-enantiomer is specified at ≥99% HPLC purity, directly minimizing deletion-sequence accumulation. Key differentiators: (1) Ortho-OH enables unique intramolecular H-bonding for β-peptide conformational stabilization, unattainable with 4-OH or unsubstituted phenyl analogs. (2) Distinct MW (403.43 Da) and optical rotation (+23°) provide unambiguous QC verification, preventing enantiomer cross-contamination. (3) ≤1% max impurity reduces multi-step synthesis failure risk. Supplied as a white powder, stored at 0-8 °C, and shipped under ambient conditions.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
Cat. No. B13396216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4O
InChIInChI=1S/C24H21NO5/c26-22-12-6-5-11-19(22)21(13-23(27)28)25-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)
InChIKeyJYMPQFLSLFTILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid: Technical Specifications and Supply Chain Profile for Advanced Peptide Synthesis Procurement


Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid (CAS 511272-34-7) is a chiral, non-proteinogenic β²-amino acid derivative belonging to the class of Fmoc-protected β-amino acid building blocks for solid-phase peptide synthesis (SPPS) . This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the β-amino position and a 2-hydroxyphenyl substituent at the β-carbon, with defined (R)-stereochemistry and an empirical formula of C₂₄H₂₁NO₅ (MW: 403.43) .

SPPS-compatible Fmoc building block with defined (R)-stereochemistry
Enables diastereomer-controlled peptide synthesis via β²-amino acid insertion
2-Hydroxyphenyl substitution supports intramolecular H-bond design studies

Critical Procurement Considerations for Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid: Why Interchangeable β-Amino Acid Building Blocks Do Not Exist


β²-amino acid building blocks with aromatic β-substituents are not functionally interchangeable due to three orthogonal differentiation axes: stereochemistry, substitution pattern, and physicochemical properties. Substituting the (R)-enantiomer with its (S)-counterpart yields the mirror-image peptide diastereomer with fundamentally altered backbone conformation . Replacing the 2-hydroxy substituent with para-hydroxy (4-OH) or unsubstituted phenyl alters hydrogen-bonding capacity, side-chain polarity, and susceptibility to oxidative coupling in downstream applications . Furthermore, the presence of the ortho-hydroxy group enables intramolecular hydrogen bonding between the phenolic OH and the β-amino group — a feature entirely absent in 4-hydroxy, methoxy, fluoro, chloro, or unsubstituted phenyl analogs [1]. These structural distinctions translate to divergent performance in SPPS coupling efficiency, peptide conformational stability, and biological target engagement.

Stereochemistry (S)-enantiomer produces the opposite peptide diastereomer, altering backbone conformation and target engagement.
Regioisomer 4-Hydroxy or unsubstituted phenyl analogs lack the intramolecular H-bond possible only with 2-OH substitution.
Side-chain Halogenated or alkoxylated analogs modify side-chain polarity and coupling behavior; not interchangeable.

Quantitative Comparative Evidence for Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid: Differentiating Analytical Data from Closest Analogs


Comparative Enantiomeric Purity and Stereochemical Identity: Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid Versus (S)-Enantiomer

The (R)-enantiomer and (S)-enantiomer of this β-amino acid exhibit opposite optical rotation values, enabling unambiguous stereochemical verification by polarimetry. The (R)-enantiomer displays [α]D²⁵ = +23 ± 2° (c=1, DMF), while the (S)-enantiomer displays [α]D²⁵ = −22 ± 2° (c=1, DMF) under identical measurement conditions .

Optical Rotation [α]D²⁵
Head-to-head
+23 ± 2° vs −22 ± 2° (c=1, DMF, 25 °C)
Supports chiral identity QC
Opposite rotation signs enable unambiguous enantiomer assignment
Chiral purity Enantiomeric excess Optical rotation Stereochemical differentiation

Comparative Melting Point Differentiation: Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid Versus (S)-Enantiomer

The (R)-enantiomer exhibits a melting point range of 158–164 °C, whereas the (S)-enantiomer melts at a lower and non-overlapping range of 155–159 °C . This thermal behavior divergence reflects differences in solid-state packing between the enantiopure crystals.

Melting Point
Head-to-head
158–164 °C
Supports thermal identity verification
(S)-enantiomer: 155–159 °C (non-overlapping range)
Thermal analysis Melting point Solid-state characterization Polymorph identification

Comparative Chromatographic Purity Specifications: Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid Versus (S)-Enantiomer

The (R)-enantiomer is supplied with a purity specification of ≥ 99% by HPLC, while the commercially available (S)-enantiomer carries a specification of ≥ 98% by HPLC . This 1% absolute purity difference, while modest, corresponds to a 50% reduction in the maximum allowable impurity burden (≤1% vs. ≤2%).

HPLC Purity
Head-to-head
≥99% vs ≥98% (achiral HPLC)
Purity specification context for SPPS
Lower max impurity burden may support coupling outcome
HPLC purity Enantiomeric purity Quality control SPPS coupling efficiency

Polarity and Hydrogen-Bonding Capacity Differentiation: 2-Hydroxyphenyl Versus 4-Hydroxyphenyl Regioisomer

The ortho-hydroxy substitution pattern in the target compound enables intramolecular hydrogen bonding between the phenolic OH and the β-amino nitrogen, a feature absent in the para-hydroxy (4-OH) regioisomer where the OH group is geometrically incapable of intramolecular H-bond formation with the β-amino group [1]. While experimental logP values are not available from the primary literature for these specific Fmoc-protected derivatives, the predicted pKa of the target compound is 4.37 ± 0.10, reflecting the acidity of the ortho-hydroxyphenyl moiety influenced by this intramolecular interaction .

Intramolecular H-Bond
Class-level
Possible (2-OH) vs not possible (4-OH)
May influence chromatographic & coupling behavior
Predicted pKa 4.37 ± 0.10; structural distinction
logP prediction Hydrogen bonding Intramolecular H-bond Chromatographic retention

Comparative Purity Specifications: Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid Versus 4-Hydroxyphenyl Regioisomer

The target compound is specified at ≥99% purity by achiral HPLC , whereas the 4-hydroxyphenyl regioisomer is specified at ≥99.5% purity but by chiral HPLC methodology . The use of chiral HPLC for the 4-OH analog implies a different impurity profile where enantiomeric contamination is the primary quality concern, whereas the target compound's achiral HPLC specification suggests the impurity burden consists primarily of non-stereoisomeric contaminants.

QC Methodology
Cross-study
Achiral HPLC (≥99%) vs Chiral HPLC (≥99.5%)
Reflects different impurity profiles
Procurement requires scrutiny of enantiomeric purity for 4-OH analog
Chiral HPLC Achiral HPLC Purity specification Analytical method

Molecular Weight Differentiation: Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid Versus Halogenated and Alkoxylated Phenyl Analogs

The target compound has a molecular weight of 403.43 Da (C₂₄H₂₁NO₅) . In comparison, the 2-fluorophenyl analog has MW 405.42 Da (C₂₄H₂₀FNO₄) , the 2-methoxyphenyl analog has MW 417.46 Da (C₂₅H₂₃NO₅) , and the 2-chlorophenyl analog has MW 421.87 Da (C₂₄H₂₀ClNO₄) [1]. These distinct molecular weights provide unambiguous MS identification in reaction monitoring and final product characterization.

Molecular Weight
Cross-study
403.43 Da
Enables MS-based building block identification
2-F:405.42; 2-OMe:417.46; 2-Cl:421.87; unsubst.:387.43 Da
Molecular weight Mass spectrometry Building block differentiation Structural analogs

Validated Application Scenarios for Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid Procurement Based on Comparative Evidence


Chiral Peptide Library Synthesis Requiring Defined (R)-Stereochemistry with Orthogonal QC Verification

For medicinal chemistry programs constructing β-peptide libraries where (R)-stereochemistry is essential for target binding, this compound provides the required stereochemical identity. The combination of distinct optical rotation (+23°) and non-overlapping melting point (158–164 °C) relative to the (S)-enantiomer enables orthogonal QC verification at both receiving and point-of-use, reducing the risk of enantiomer cross-contamination in multi-compound SPPS campaigns .

High-Fidelity Solid-Phase Peptide Synthesis with Critical Purity Requirements at Sterically Hindered Coupling Sites

In SPPS applications where this β²-amino acid is incorporated at positions with known coupling difficulty, the ≥99% HPLC purity specification (compared to ≥98% for the (S)-enantiomer) provides a measurable advantage in minimizing deletion sequences. The ≤1% maximum impurity burden reduces cumulative coupling failure probability over multi-step syntheses, which is particularly valuable for peptides exceeding 15 amino acids in length where deletion-sequence accumulation compromises final crude purity .

Peptide Conformational Design Requiring Intramolecular Hydrogen-Bonding Capacity

For applications where β-peptide secondary structure stabilization via side-chain hydrogen bonding is desired, the ortho-hydroxy substitution pattern enables intramolecular H-bond formation between the phenolic OH and the β-amino group . This feature is structurally unique to the 2-hydroxyphenyl substitution and cannot be replicated with 4-hydroxyphenyl, 2-methoxyphenyl, 2-fluorophenyl, or unsubstituted phenyl analogs. Procurement of the 2-OH compound is therefore mandatory for structure-activity relationship studies investigating this specific conformational constraint.

LC-MS Monitored SPPS Workflows Requiring Unambiguous Building Block Identification

In automated SPPS workflows using LC-MS for reaction monitoring, the unique molecular weight of 403.43 Da distinguishes this building block from all common phenyl-substituted analogs (2-F: 405.42 Da; 2-OMe: 417.46 Da; 2-Cl: 421.87 Da; unsubstituted: 387.43 Da) . This mass differentiation enables unequivocal assignment of coupling completion and deprotection intermediates, reducing the risk of misinterpretation when multiple β-arylalanine derivatives are used within a single peptide sequence or across parallel synthesis campaigns.

Application
Selection Property
Validation Focus
Chiral peptide library synthesis (R)-stereochemistry
Chiral identity QC support
Orthogonal verification (optical rotation, melting point)
SPPS at sterically hindered coupling sites
High-purity specification
Crude purity outcome review for longer peptides
β-peptide conformational stabilization
Intramolecular H-bond capacity
Conformational constraint verification in design
LC-MS reaction monitoring in SPPS
Unique molecular-weight fingerprint
Peak assignment and synthesis intermediate tracking
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